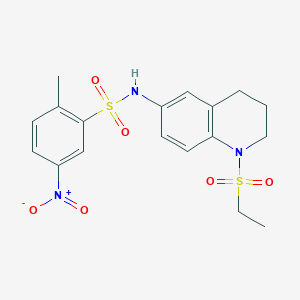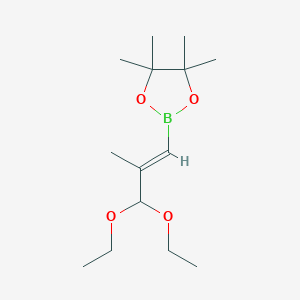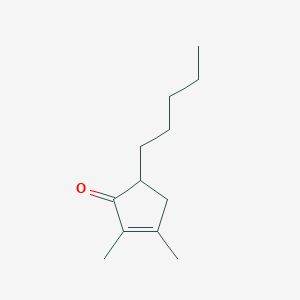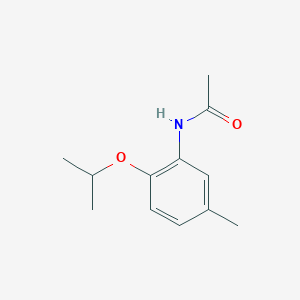![molecular formula C26H28N4O4 B14134232 2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound featuring a benzo[lmn][3,8]phenanthroline core with pyrrolidin-1-yl ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsCommon reagents include pyrrolidine, ethyl halides, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and organic electronics.
Mecanismo De Acción
The mechanism of action of 2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. The pyrrolidine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the observed bioactivities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Bis(4-nitrophenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,7-Bis[3-(4-morpholinyl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Uniqueness
2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to its specific substitution pattern and the presence of pyrrolidine rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C26H28N4O4 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
6,13-bis(2-pyrrolidin-1-ylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H28N4O4/c31-23-17-5-7-19-22-20(26(34)30(25(19)33)16-14-28-11-3-4-12-28)8-6-18(21(17)22)24(32)29(23)15-13-27-9-1-2-10-27/h5-8H,1-4,9-16H2 |
Clave InChI |
STVVAQJPYBQXHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCN6CCCC6)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
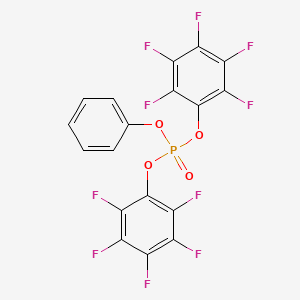


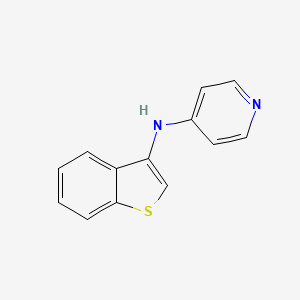
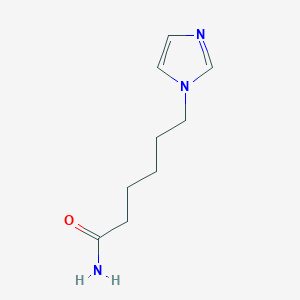
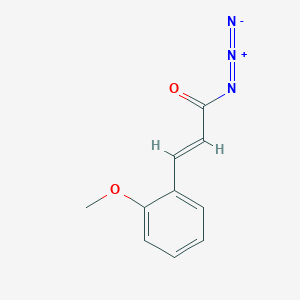
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
